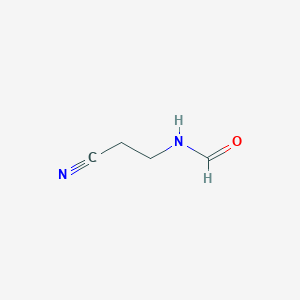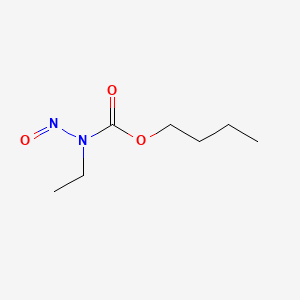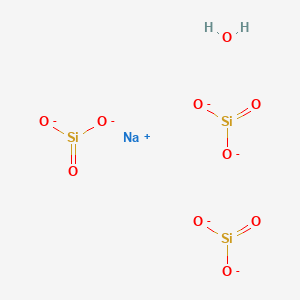
Tetrachloromethylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloromethylphosphorane is an organophosphorus compound with the molecular formula CH3Cl4P. It is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields. The compound is characterized by its high melting point of 132°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachloromethylphosphorane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with chloroform in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the continuous feeding of reactants and the removal of by-products to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetrachloromethylphosphorane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various organophosphorus compounds .
Scientific Research Applications
Tetrachloromethylphosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which tetrachloromethylphosphorane exerts its effects involves its interaction with various molecular targets. It can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Phosphorus Trichloride (PCl3): Similar in structure but lacks the methyl group.
Phosphorus Pentachloride (PCl5): Contains an additional chlorine atom compared to tetrachloromethylphosphorane.
Methylphosphonic Dichloride (CH3PCl2): Similar but with fewer chlorine atoms.
Uniqueness: this compound is unique due to its specific combination of chlorine and methyl groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized chemical reactions and industrial applications .
Properties
CAS No. |
2725-68-0 |
|---|---|
Molecular Formula |
CH3Cl4P |
Molecular Weight |
187.8 g/mol |
IUPAC Name |
tetrachloro(methyl)-λ5-phosphane |
InChI |
InChI=1S/CH3Cl4P/c1-6(2,3,4)5/h1H3 |
InChI Key |
JZUOAIYGQIGERU-UHFFFAOYSA-N |
Canonical SMILES |
CP(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



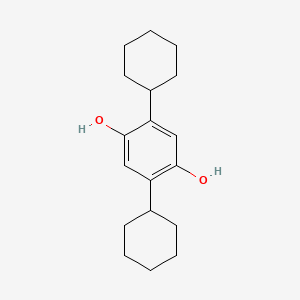
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
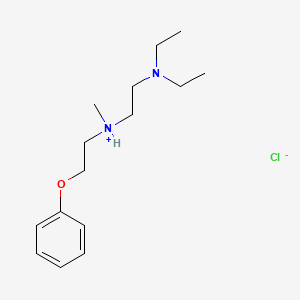
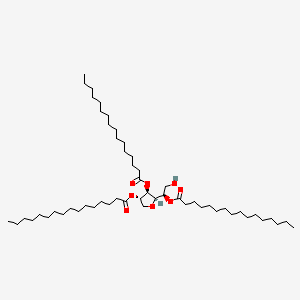

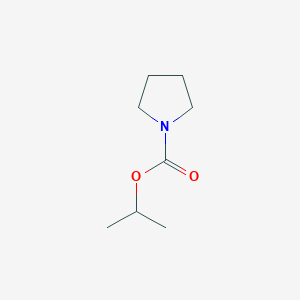
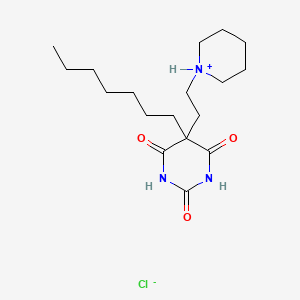


![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
